![molecular formula C16H16ClNO B5786117 N-(3-chlorobenzyl)-3-phenylpropanamide](/img/structure/B5786117.png)
N-(3-chlorobenzyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Anti-Alcohol Drug Development
“N-[(3-chlorophenyl)methyl]-3-phenylpropanamide” has been utilized in the synthesis of galodif , an anticonvulsant drug that exhibits a pronounced anti-alcohol effect . Galodif is known for its low toxicity and absence of soporific side effects, making it a valuable candidate for further drug development. Its poor solubility in water has led to research into derivatives that could offer better bioavailability and the potential for liquid drug dosage forms .
Enhancement of Biological Activity
The acylation of “N-[(3-chlorophenyl)methyl]-3-phenylpropanamide” with succinic anhydride has been explored to create a water-soluble ureide derivative . This modification aims to enhance the compound’s biological activity and develop a prodrug with prolonged action, potentially improving therapeutic outcomes .
Pharmacological Research
Indole derivatives, which share a similar structural motif with “N-[(3-chlorophenyl)methyl]-3-phenylpropanamide”, have been extensively studied for their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects. The compound’s structure could be leveraged to develop new pharmacological agents with a broad spectrum of activities .
Chemical Synthesis and Drug Design
The compound’s structure allows for the introduction of acyl groups, which can modify its biological properties. This chemical flexibility is crucial in drug design, where modifications can lead to new molecules with enhanced efficacy or reduced side effects .
Prodrug Strategy
The reversible nature of the acylation reaction used to modify “N-[(3-chlorophenyl)methyl]-3-phenylpropanamide” suggests its potential use as a prodrug . Prodrugs are designed to undergo transformation in the body to release the active drug, offering a controlled release mechanism that can improve patient compliance and drug effectiveness .
Heterocyclic Chemistry
The compound’s heterocyclic structure is of significant interest in chemistry due to its aromatic nature and the ability to undergo electrophilic substitution reactions . This makes it a valuable scaffold for synthesizing a variety of derivatives with potential applications in medicinal chemistry and material science .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which are structurally similar, have been found to inhibit certain enzymes or modulate receptor activity, leading to their diverse biological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to influence a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-15-8-4-7-14(11-15)12-18-16(19)10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIQPKLLBPSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-3-phenylpropanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.